1-Azido-2,4-difluorobenzene
Overview
Description
1-Azido-2,4-difluorobenzene is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It has a molecular formula of C6H3F2N3 and a molecular weight of 155.10500 .
Synthesis Analysis
The synthesis of azido sugars using fluorosulfuryl azide (FSO2N3; 1) with a Cu (II) catalyst as a safe and efficient diazotransfer reagent has been reported . Common hexosamine substrates were converted to 2-azido-2-deoxy sugars in less than 5 minutes in quantitative yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of azido and difluorobenzene groups . The exact mass of the molecule is 155.03000 .Chemical Reactions Analysis
The diazotization reaction is exothermic, and the diazonium intermediates are extremely unstable, which may lead to undesired coupling products and decomposition . The protocol rapidly synthesizes m-Difluorobenzene with 85% total yield .Scientific Research Applications
Chemical Reactions and Synthesis
1-Azido-2,4-difluorobenzene has been involved in various chemical syntheses and reactions. For instance, studies have explored its role in the intermolecular insertion of azide-derived polyfluorinated aryl- and heteroaryl-nitrenes into ring CH bonds, resulting in the formation of diarylamines, a reaction type noted for its efficiency (Banks & Madany, 1985). Similarly, its application in synthesizing new 1,2,3-triazole derivatives of uracil and thymine, which show potential in inhibiting corrosion of steels, highlights its utility in producing compounds with industrial applications (Negrón-Silva et al., 2013).
Photoreactions and Spectroscopic Analysis
The compound has also been subject to photoreaction studies, such as the crystalline-state photoreaction of 1-azido-2-nitrobenzene, which contributes to the understanding of heterocycle formation and provides insights into the role of nitrenes as intermediates in such reactions (Takayama et al., 2003). Additionally, spectroscopic detection and investigation of reactions involving similar compounds have enhanced the understanding of novel reactivities of thionitroso compounds (Takahashi et al., 1992).
Material Science and Corrosion Inhibition
In the field of material science, this compound derivatives have shown promise as corrosion inhibitors. For instance, 1,2,3-triazole derivatives containing the eugenol ring synthesized via click chemistry have been shown to act as effective acidic corrosion inhibitors for iron (Taia et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azides are generally known to be highly reactive and can participate in various chemical reactions, potentially interacting with a wide range of biological targets .
Mode of Action
1-Azido-2,4-difluorobenzene, like other azides, is highly reactive. It can undergo a variety of chemical reactions, including nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their biological activity .
Biochemical Pathways
Given the reactivity of azides, it is plausible that this compound could interfere with a variety of biochemical processes, depending on its specific targets and the nature of its interactions with these targets .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and logp, can influence its pharmacokinetic behavior .
Result of Action
Azides are known to be highly reactive and can form covalent bonds with a variety of biological molecules, potentially leading to changes in their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the reactivity of the azide group. Additionally, the presence of other reactive species in the environment could potentially compete with the azide for reaction partners .
Biochemical Analysis
Molecular Mechanism
It’s known that azido compounds can undergo a variety of reactions, including cycloadditions and reductions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
It’s known that azido compounds can be involved in various metabolic reactions, but the specific enzymes or cofactors that 1-Azido-2,4-difluorobenzene interacts with are yet to be identified .
Properties
IUPAC Name |
1-azido-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOFIHJJULAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655596 | |
Record name | 1-Azido-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91229-55-9 | |
Record name | 1-Azido-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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